4-Chlorophenyl 1-methyl-1-[3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl ether
Description
4-Chlorophenyl 1-methyl-1-[3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl ether is a complex heterocyclic compound that features a triazolo-thiadiazole core. This compound is of significant interest due to its potential pharmacological activities and its role as a synthetic intermediate in various chemical reactions.
Properties
Molecular Formula |
C17H20ClN5O2S |
|---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
4-[[6-[2-(4-chlorophenoxy)propan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]morpholine |
InChI |
InChI=1S/C17H20ClN5O2S/c1-17(2,25-13-5-3-12(18)4-6-13)15-21-23-14(19-20-16(23)26-15)11-22-7-9-24-10-8-22/h3-6H,7-11H2,1-2H3 |
InChI Key |
YPMSZYBEFRWJAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NN2C(=NN=C2S1)CN3CCOCC3)OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Chlorophenyl 1-methyl-1-[3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl ether typically involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles . The reaction conditions often include refluxing in ethanol with a catalytic amount of piperidine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common reagents used in these reactions include hydrazine hydrate, ethanol, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chlorophenyl 1-methyl-1-[3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl ether has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing their normal function . The pathways involved include inhibition of enzyme activity and disruption of cellular processes essential for microbial or cancer cell survival .
Comparison with Similar Compounds
Similar compounds include other triazolo-thiadiazole derivatives, such as:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
What sets 4-Chlorophenyl 1-methyl-1-[3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl ether apart is its unique combination of a chlorophenyl group and a morpholinylmethyl substituent, which may contribute to its distinct pharmacological profile and synthetic versatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
